3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzoic acid with morpholine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including cyclization and condensation, to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as mitogen-activated protein kinases, by binding to their active sites. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(morpholin-4-yl)-10H-1benzopyrano[3,2-b]pyridine exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
185742-37-4 |
---|---|
Molecular Formula |
C16H15FN2O2 |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
3-fluoro-4-morpholin-4-yl-10H-chromeno[3,2-b]pyridine |
InChI |
InChI=1S/C16H15FN2O2/c17-12-10-18-13-9-11-3-1-2-4-14(11)21-16(13)15(12)19-5-7-20-8-6-19/h1-4,10H,5-9H2 |
InChI Key |
DBYLKBOTPMQVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=NC=C2F)CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.